2-Amino-3-(2-methoxyphenyl)propan-1-ol
Description
2-Amino-3-(2-methoxyphenyl)propan-1-ol (CAS 938462-32-9) is a chiral amino alcohol with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . Its structure features a 2-methoxyphenyl group attached to a propan-1-ol backbone with an amino group at position 2 and a hydroxyl group at position 1. The methoxy group at the ortho position of the phenyl ring influences electronic and steric properties, impacting solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
2-amino-3-(2-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANUGARSDWUCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with nitromethane to form 2-methoxy-β-nitrostyrene, which is then reduced to 2-methoxyphenylpropan-1-amine. This intermediate is subsequently converted to the final product through a reductive amination process .
Industrial Production Methods
Industrial production of 2-Amino-3-(2-methoxyphenyl)propan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-3-(2-methoxyphenyl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the 2-amino-propan-1-ol backbone but differ in substituents on the phenyl ring or backbone configuration:
Physicochemical Properties
- Electron Effects: Methoxy groups (e.g., in the target compound and 3,4-dimethoxy analog) donate electrons via resonance, increasing solubility in polar solvents compared to halogenated analogs . Halogens (Cl, Br, F) withdraw electrons, reducing solubility but enhancing thermal stability. For example, 2-Amino-3-(4-chlorophenyl)propan-1-ol has a boiling point of 338.4°C, likely due to stronger van der Waals forces .
- The 5-bromo substituent in the brominated analog adds bulk, which may slow metabolic degradation but reduce membrane permeability .
Biological Activity
2-Amino-3-(2-methoxyphenyl)propan-1-ol, also known as (R)-2-amino-3-(2-methoxyphenyl)propan-1-ol, is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by an amino alcohol structure, which contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₀H₁₅NO₂
- Molecular Weight : 181.24 g/mol
- Structure : Contains a methoxy group attached to a phenyl ring, influencing its reactivity and biological interactions.
The biological activity of 2-Amino-3-(2-methoxyphenyl)propan-1-ol is primarily attributed to its ability to interact with various molecular targets:
- Ligand Binding : Acts as a ligand to bind receptors or enzymes, modulating their activity.
- Enzyme Interaction : Influences enzymatic pathways, potentially affecting metabolic processes and cellular functions.
Antimalarial Activity
Research indicates that derivatives of 2-amino-3-(aryl)propan-1-ols exhibit antimalarial properties:
- A study demonstrated that certain derivatives showed moderate antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with IC50 values ranging from 11.3 μM to 25.9 μM .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 2-Amino-3-(2-methoxyphenyl)propan-1-ol | ≤25 | Antiplasmodial |
| 2-Amino-propan-1-ol | 11.3 - 25.9 | Antiplasmodial |
Synthesis and Evaluation
A study focused on synthesizing various derivatives of aminopropanols, including 2-amino-3-(2-methoxyphenyl)propan-1-ol, evaluated their biological activities:
- The compounds were tested for their antimalarial effects, with some demonstrating significant activity against malaria parasites .
Interaction Studies
Preliminary interaction studies have been conducted to assess the pharmacological potential of this compound:
- These studies aim to elucidate the therapeutic viability and safety profile of the compound through various in vitro assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
